molecular formula C25H26FN5O3 B130872 N-[4-[1-(2-Fluorobenzyl)-3-butyl-2,6-dixo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl]phenyl]acetamide

N-[4-[1-(2-Fluorobenzyl)-3-butyl-2,6-dixo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl]phenyl]acetamide

Número de catálogo: B130872
Peso molecular: 463.5 g/mol
Clave InChI: JHSHXKJSPVHPCJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a purine derivative featuring a 2-fluorobenzyl group at position 1, a butyl chain at position 3, and an acetamide-substituted phenyl group at position 8 of the purine core. Its structural complexity confers unique biochemical properties, particularly in modulating enzymatic activity and intracellular signaling pathways. Research by Santa Cruz Biotechnology highlights its application in studying enzyme inhibition/activation mechanisms and signal transduction cascades, such as those involving kinases or phosphatases . The 2-fluorobenzyl moiety may enhance binding specificity to hydrophobic enzyme pockets, while the acetamide group contributes to solubility and pharmacokinetic stability.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de inhibidores de cPEPCK a menudo implica técnicas complejas de síntesis orgánica. Por ejemplo, la genisteína, un compuesto isoflavónico, se ha identificado como un inhibidor de cPEPCK. La síntesis de genisteína implica múltiples pasos, incluida la formación de la estructura central de la isoflavona y modificaciones posteriores para mejorar su actividad inhibitoria .

Métodos de producción industrial: La producción industrial de inhibidores de cPEPCK probablemente implicaría procesos de síntesis orgánica a gran escala, incluido el uso de sintetizadores automatizados y técnicas de cribado de alto rendimiento para identificar y optimizar posibles inhibidores. El proceso de producción también incluiría pasos de purificación como la cromatografía para garantizar la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Los inhibidores de cPEPCK pueden sufrir diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura química de los inhibidores para mejorar su eficacia y selectividad .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y modificación de inhibidores de cPEPCK incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios solventes orgánicos. Las condiciones de reacción como la temperatura, el pH y el tiempo de reacción se controlan cuidadosamente para lograr las transformaciones químicas deseadas .

Principales productos formados: Los principales productos formados a partir de estas reacciones son típicamente versiones modificadas de los compuestos inhibidores originales, con una mayor afinidad de unión y especificidad para la enzima cPEPCK. Estas modificaciones pueden conducir a propiedades terapéuticas mejoradas, como mayor potencia y reducción de los efectos secundarios .

Aplicaciones Científicas De Investigación

Inhibition of Cytosolic Phosphoenolpyruvate Carboxykinase (cPEPCK)

N-[4-[1-(2-Fluorobenzyl)-3-butyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl]phenyl]acetamide is primarily investigated for its role as an inhibitor of cPEPCK, an enzyme that plays a pivotal role in gluconeogenesis:

  • Mechanism of Action : The compound binds to cPEPCK, inhibiting its activity and thereby affecting glucose production from non-carbohydrate sources. This inhibition could have therapeutic implications for metabolic disorders like type 2 diabetes .

Potential Therapeutic Applications

The inhibition of cPEPCK by this compound suggests several potential therapeutic applications:

  • Type 2 Diabetes Management : By reducing gluconeogenesis, the compound may help in managing blood glucose levels in diabetic patients.

Medicinal Chemistry

Due to its unique structure and properties, N-[4-[1-(2-Fluorobenzyl)-3-butyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl]phenyl]acetamide serves as a valuable building block in the synthesis of other complex compounds:

Compound NameStructure HighlightsUnique Features
3-Mercaptopicolinic AcidContains a carboxylic acid groupNon-competitive inhibitor of cPEPCK
3-Alkyl-1,8-dibenzylxanthinesXanthine core structureDifferent binding mechanism compared to purines
GenisteinIsoflavonoid structureExhibits mixed inhibition on cPEPCK

This versatility allows researchers to explore various derivatives and analogs for enhanced activity or specificity against biological targets .

Case Studies and Research Findings

Several studies have focused on the biological activity of N-[4-[1-(2-Fluorobenzyl)-3-butyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl]phenyl]acetamide:

  • Biological Activity Assessment : Preliminary studies indicate significant inhibitory effects on cPEPCK activity. These findings suggest that the compound could be effective in altering metabolic pathways associated with glucose production .
  • Structural Activity Relationship (SAR) : Research has been conducted to understand how structural modifications affect the compound's binding affinity and inhibitory potency against cPEPCK. This SAR analysis is crucial for developing more effective inhibitors .

Mecanismo De Acción

El mecanismo de acción de los inhibidores de cPEPCK implica la unión al sitio activo de la enzima cPEPCK, bloqueando así su actividad catalítica. Esta inhibición evita la conversión del ácido oxaloacético en fosfoenolpiruvato, interrumpiendo la vía de la gluconeogénesis. El acoplamiento molecular y las simulaciones de dinámica molecular han demostrado que inhibidores como la genisteína interactúan con residuos clave en el sitio activo de la enzima, lo que lleva a un mecanismo de inhibición mixta .

Comparación Con Compuestos Similares

To contextualize its properties, this compound is compared to structurally analogous purine derivatives, focusing on substituent variations and their biological implications.

Structural Analogues

The following table summarizes key structural and functional differences:

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity
N-[4-[1-(2-Fluorobenzyl)-3-butyl-2,6-dixo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl]phenyl]acetamide 479.51 - 2-Fluorobenzyl (position 1)
- Butyl (position 3)
- Acetamide-phenyl (position 8)
Modulates enzyme activity (e.g., kinases) and signal transduction pathways
2-[(7-Hexadecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide 553.82 - Hexadecyl (position 7)
- Methyl (position 3)
- Sulfanyl-acetamide-phenyl (position 8)
Unspecified enzymatic targets; long alkyl chain may enhance membrane permeability

Functional Differences

Substituent Effects on Enzyme Binding :

  • The 2-fluorobenzyl group in the target compound likely improves selectivity for enzymes with aromatic binding pockets (e.g., tyrosine kinases), whereas the hexadecyl chain in the analogue may prioritize interactions with lipid-rich environments or membrane-bound receptors .
  • The sulfanyl group in the analogue could introduce redox activity or metal coordination capabilities absent in the fluorinated compound .

Pharmacokinetic Profiles :

  • The butyl chain (shorter alkyl) in the target compound may reduce metabolic degradation compared to the hexadecyl chain , which could prolong half-life but limit aqueous solubility .
  • The acetamide-phenyl group enhances solubility relative to the sulfanyl-acetamide-phenyl variant, which may aggregate in polar solvents .

Research Findings

  • Target Compound: Demonstrated efficacy in in vitro kinase assays, with IC₅₀ values in the nanomolar range for select isoforms. Its fluorinated aromatic group correlates with reduced off-target effects compared to non-fluorinated analogues .

Actividad Biológica

N-[4-[1-(2-Fluorobenzyl)-3-butyl-2,6-dixo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl]phenyl]acetamide (CAS Number: 628279-07-2) is a compound with significant biological activity. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C25H26FN5O3
  • Molecular Weight : 463.5 g/mol
  • Structure : The compound features a complex structure that includes a purine derivative and a fluorobenzyl moiety, contributing to its biological activity.

This compound has been identified as an inhibitor of the enzyme cytosolic phosphoenolpyruvate carboxykinase (cPEPCK), which plays a crucial role in gluconeogenesis and metabolic pathways. By inhibiting this enzyme, the compound may affect glucose metabolism and has potential implications in metabolic disorders such as diabetes and obesity .

Antiparasitic Activity

Research indicates that compounds structurally similar to this compound exhibit antiparasitic properties. For instance:

  • In vitro Studies : Compounds with similar purine structures have shown efficacy against Trypanosoma brucei and Plasmodium falciparum, with IC50 values indicating potent activity .
CompoundTarget ParasiteIC50 (µM)
Compound AT. brucei49
Compound BP. falciparum32

Antimicrobial Activity

The compound's antimicrobial potential has also been explored. In studies involving various bacterial strains:

  • Minimum Inhibitory Concentrations (MIC) : Some derivatives displayed MIC values below 50 µM against Staphylococcus aureus, suggesting a strong antimicrobial effect .
CompoundBacterial StrainMIC (µM)
MA-1115S. aureus32
MA-1116S. aureus64

Case Studies

  • Inhibition of cPEPCK : A study highlighted the inhibition of cPEPCK by this compound in cellular models. This inhibition was linked to altered glucose metabolism and potential therapeutic benefits in treating metabolic diseases .
  • Antiparasitic Efficacy : A comparative study demonstrated that compounds similar to this compound exhibited significant antiparasitic activity against both T. brucei and Leishmania infantum, suggesting its potential as a lead compound for drug development against parasitic infections .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for this compound, and how can reaction conditions be optimized?

The synthesis typically involves palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates . Critical parameters include catalyst loading (e.g., Pd(OAc)₂ at 5 mol%), temperature (80–100°C), and solvent selection (e.g., DMF/THF mixtures). Post-synthesis purification via silica gel chromatography (ethyl acetate/hexane gradients) is essential to isolate the target compound from byproducts. Yield optimization requires strict control of stoichiometry, particularly for the 2-fluorobenzyl and butyl substituents .

Q. Which analytical techniques are most reliable for structural characterization?

  • X-ray crystallography : Resolves stereochemistry and confirms the purine core and acetamide linkage (e.g., C–C bond lengths: ~1.48–1.52 Å) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., 2-fluorobenzyl protons at δ 7.2–7.4 ppm; butyl chain protons at δ 0.9–1.6 ppm).
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected within ±0.001 Da).

Q. What preliminary biological assays are recommended for activity screening?

Initial screens should include:

  • Enzyme inhibition assays : Target kinases or purinergic receptors due to the compound’s structural similarity to purine derivatives .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM–100 μM.
  • Solubility and LogD measurements : Determine physiochemical properties using shake-flask methods (pH 7.4) to guide further optimization .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

Contradictions often arise from impurities (e.g., isomeric byproducts) or assay variability. Strategies include:

  • Chiral separation : Use Chiralpak® OD columns (20% MeOH-DMEA in CO₂) to isolate isomers, as unresolved mixtures may skew activity results .
  • Dose-response validation : Repeat assays with pure batches and standardized protocols (e.g., IC₅₀ calculations with triplicate replicates).
  • Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity .

Q. What methodologies improve the separation of isomeric byproducts during synthesis?

  • Dynamic kinetic resolution : Employ asymmetric catalysts (e.g., BINAP-Pd complexes) to favor enantioselective cyclization .
  • High-performance liquid chromatography (HPLC) : Use C18 columns with isocratic elution (acetonitrile/water + 0.1% TFA) for baseline separation.
  • Crystallization-induced diastereomer resolution : Introduce chiral auxiliaries (e.g., tartaric acid derivatives) to enhance crystallinity of isomers .

Q. Which computational tools predict binding affinity and pharmacokinetics?

  • Molecular docking (AutoDock Vina) : Simulate interactions with target proteins (e.g., adenosine A₂A receptor) using crystal structures from the PDB .
  • ADMET prediction (SwissADME) : Estimate LogP (2.51), solubility (~50 μM), and CYP450 inhibition risks based on the compound’s topology .
  • DFT calculations (Gaussian 16) : Optimize geometry and compute electrostatic potential maps to identify reactive sites .

Propiedades

IUPAC Name

N-[4-[[3-butyl-1-[(2-fluorophenyl)methyl]-2,6-dioxo-7H-purin-8-yl]methyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O3/c1-3-4-13-30-23-22(24(33)31(25(30)34)15-18-7-5-6-8-20(18)26)28-21(29-23)14-17-9-11-19(12-10-17)27-16(2)32/h5-12H,3-4,13-15H2,1-2H3,(H,27,32)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSHXKJSPVHPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)NC(=N2)CC4=CC=C(C=C4)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.